molecular formula C12H15BrO3 B3131013 2-Bromo-1-(3,4-diethoxyphenyl)ethanone CAS No. 347845-98-1

2-Bromo-1-(3,4-diethoxyphenyl)ethanone

Cat. No. B3131013
CAS RN: 347845-98-1
M. Wt: 287.15 g/mol
InChI Key: XJUQHNIDXRZSFM-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-diethoxyphenyl)ethanone is a chemical compound with the molecular formula C10H11BrO3 . It has an average mass of 259.096 Da and a monoisotopic mass of 257.989136 Da .


Synthesis Analysis

The compound can be synthesized by the reaction of bromine with acetoveratrone in chloroform at room temperature . This reaction yields this compound with an efficiency of 84% .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromoethanone group attached to a 3,4-diethoxyphenyl group . The presence of the bromine atom and the ether groups in the molecule could potentially influence its reactivity and physical properties.


Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a predicted boiling point of 326.5±27.0 °C and a predicted density of 1.422±0.06 g/cm3 . It is soluble in dichloromethane, ether, and methanol .

Scientific Research Applications

Synthesis and Analytical Techniques

2-Bromo-1-(3,4-diethoxyphenyl)ethanone is utilized as an intermediate in the synthesis of various chemical compounds. For example, it has been involved in the study of pyrolysis products of new psychoactive substances, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), indicating its relevance in forensic science and drug analysis. Pyrolysis of bk-2C-B, which is structurally related to this compound, led to the identification of multiple degradation products, highlighting the compound's role in understanding the stability and decomposition pathways of psychoactive substances (Texter et al., 2018).

Metabolic Pathways and Biotransformation

Research on related brominated compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), provides insights into metabolic pathways and biotransformation processes. These studies have identified various metabolites formed through deamination, reduction, oxidation, and acetylation, contributing to the understanding of how brominated compounds, including those structurally related to this compound, are metabolized in biological systems (Kanamori et al., 2002).

Synthetic Methodologies

The compound has been explored in the improvement of synthetic technologies, such as the synthesis of key intermediates like 2-bromo-1-(4-hydroxyphenyl)ethanone, showcasing its utility in developing efficient and high-yield synthetic routes for pharmacologically relevant compounds, such as Synephrine (Yu-feng, 2013).

Safety and Hazards

The compound is classified as an irritant . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-bromo-1-(3,4-diethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-15-11-6-5-9(10(14)8-13)7-12(11)16-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUQHNIDXRZSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CBr)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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